molecular formula C6H11NO2 B3069937 (1R,2R)-Methyl 2-(aminomethyl)cyclopropanecarboxylate CAS No. 1000535-84-1

(1R,2R)-Methyl 2-(aminomethyl)cyclopropanecarboxylate

Cat. No. B3069937
CAS RN: 1000535-84-1
M. Wt: 129.16 g/mol
InChI Key: CMHSWRSLJXDXBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(1R,2R)-Methyl 2-(aminomethyl)cyclopropanecarboxylate” is a chemical compound with the molecular formula C6H11NO2 . It is used in various research and development needs .

Scientific Research Applications

Metal Complex Formation

CPH serves as a versatile ligand for forming metal complexes. Researchers have used it in the synthesis of chiral tropocoronands, which have potential utility in asymmetric catalysis .

Chiral Ligand Synthesis

CPH participates in ligand synthesis, leading to various chiral ligands:

  • Chiral C2-symmetric diphenylphosphoramide and diphenylthiophosphoramide ligands: Prepared by reacting CPH with diphenylphosphinic chloride and diphenylthiophosphinic chloride, respectively .
  • Bis-urea and amino-thiourea ligands: Formed by reacting CPH with isocyanates and isothiocyanates, respectively .

properties

IUPAC Name

methyl 2-(aminomethyl)cyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-9-6(8)5-2-4(5)3-7/h4-5H,2-3,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMHSWRSLJXDXBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(aminomethyl)cyclopropane-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2R)-Methyl 2-(aminomethyl)cyclopropanecarboxylate
Reactant of Route 2
Reactant of Route 2
(1R,2R)-Methyl 2-(aminomethyl)cyclopropanecarboxylate
Reactant of Route 3
(1R,2R)-Methyl 2-(aminomethyl)cyclopropanecarboxylate
Reactant of Route 4
Reactant of Route 4
(1R,2R)-Methyl 2-(aminomethyl)cyclopropanecarboxylate
Reactant of Route 5
(1R,2R)-Methyl 2-(aminomethyl)cyclopropanecarboxylate
Reactant of Route 6
(1R,2R)-Methyl 2-(aminomethyl)cyclopropanecarboxylate

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